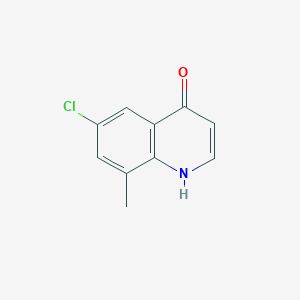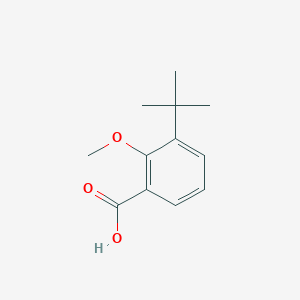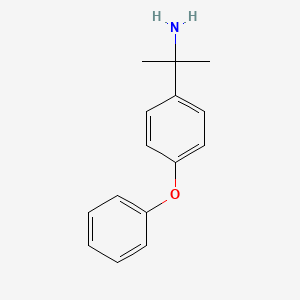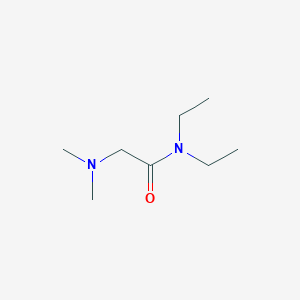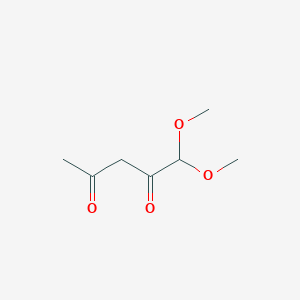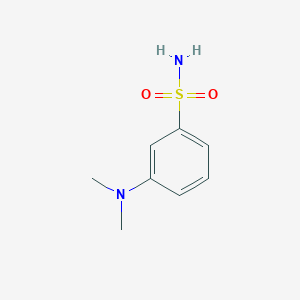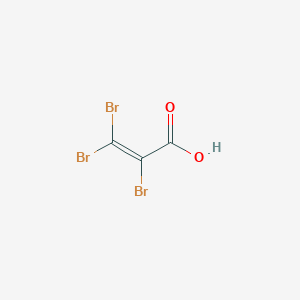
7,8-Dimethoxyflavanone
Übersicht
Beschreibung
7,8-Dimethoxyflavanone is a natural flavonoid isolated from the herbs of Andrographis paniculata . It has a molecular formula of C17H16O5 and an average mass of 300.306 Da .
Molecular Structure Analysis
The molecular structure of 7,8-Dimethoxyflavanone consists of a flavanone backbone with two methoxy groups attached at the 7 and 8 positions . The structure is further characterized by a hydroxy group .Physical And Chemical Properties Analysis
7,8-Dimethoxyflavanone has a molecular weight of 300.31 . It is typically found in the form of a powder . The storage temperature is typically 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
7,8-Dimethoxyflavanone and its analogs have been explored for their anticancer properties. Studies have shown that certain derivatives of 7,8-Dimethoxyflavanone exhibit antiproliferative effects on various cancer cell lines. For instance, 4′,7-dimethoxyflavanone has shown to induce cell cycle arrest and apoptosis in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011). Additionally, the synthesis and analysis of 5,2′,5′-trihydroxy-7,8-dimethoxyflavanone analogues have demonstrated enhanced cytotoxicity against various cancer cell lines (Min, Ahn, & Bae, 1996).
Neurogenesis and Antidepressant Effects
7,8-Dimethoxyflavanone derivatives have also been found to promote neurogenesis and exhibit potent antidepressant effects. A study on a synthetic derivative, 4'-dimethylamino-7,8-dihydroxyflavanone, demonstrated enhanced TrkB agonistic activity, which contributed to its antidepressant properties (Liu et al., 2010).
Antimicrobial Activity
Certain 7,8-dimethoxyflavanone compounds have shown antimicrobial activity. A compound identified as 7-hydroxy-5,8-dimethoxyflavanone displayed activity against various microbes, including Staphylococcus aureus and Trichophyton mentagrophytes (Santos et al., 2014).
Antileishmanial Activity
The antileishmanial effects of 7,8-dimethoxyflavanone derivatives have also been studied. For example, the flavanone 5,3′-hydroxy-7,4′-dimethoxyflavanone showed significant activity against Leishmania species and demonstrated potential for antileishmanial drug development (Robledo et al., 2015).
PPARγ Activation and Diabetes Mellitus Therapy
7,8-Dimethoxyflavanone compounds, such as 5,4′-dihydroxy-7,8-dimethoxyflavanone, have been identified as potential partial PPARγ agonists, which could contribute to their role in antidiabetic efficacy. These compounds induced adipogenesis in cells and enhanced insulin sensitivity (Zhu, Ji, Hou, & Wang, 2017).
Antinociceptive Effects
7,8-Dimethoxyflavanone and its derivatives have been evaluated for their antinociceptive action, showing significant reduction in pain responses in various models. These effects involve multiple pathways, including opioid, adrenergic, and serotonergic systems (Pandurangan, Krishnappan, Subramanian, & Subramanyan, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-9,15H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLIZHTSCLZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572958 | |
| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxyflavanone | |
CAS RN |
73413-67-9 | |
| Record name | 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





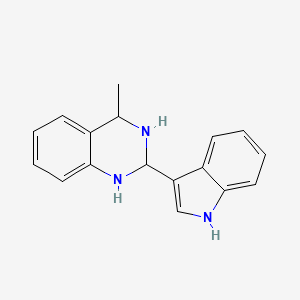
![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)
![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)
